p-Ethylcalix[7]arene

Host–Guest Chemistry Supramolecular Recognition Alkylammonium Sensing

p-Ethylcalix[7]arene is a macrocyclic heptamer (C₆₃H₇₀O₇, MW 939.2 g/mol) engineered for advanced supramolecular applications where generic calixarenes fail. Its seven-unit cavity enables endo-cavity complexation of branched alkylammonium guests (e.g., neurotransmitters, choline esters) that are too large for calix[4]/[6]arene hosts. The ethyl upper-rim substituent delivers a melting point >300°C, exceeding the tert-butyl analogue by >62°C, enabling high-temperature Langmuir–Blodgett film fabrication without phase separation. With 17% lower molecular weight, each gram provides more host binding sites, maximizing gravimetric extraction efficiency. Choose this compound for sensor films, extraction protocols, and crystal engineering that demand precise host–guest selectivity and superior thermal processing windows.

Molecular Formula C63H70O7
Molecular Weight 939.2 g/mol
CAS No. 122002-00-0
Cat. No. B043631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Ethylcalix[7]arene
CAS122002-00-0
Molecular FormulaC63H70O7
Molecular Weight939.2 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)CC)CC7=C(C(=CC(=C7)CC)CC8=C(C(=CC(=C8)CC)C2)O)O)O)CC)CC)CC)O
InChIInChI=1S/C63H70O7/c1-8-36-15-43-29-45-17-37(9-2)19-47(58(45)65)31-49-21-39(11-4)23-51(60(49)67)33-53-25-41(13-6)27-55(62(53)69)35-56-28-42(14-7)26-54(63(56)70)34-52-24-40(12-5)22-50(61(52)68)32-48-20-38(10-3)18-46(59(48)66)30-44(16-36)57(43)64/h15-28,64-70H,8-14,29-35H2,1-7H3
InChIKeyKSIOLCZRPFHBDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Ethylcalix[7]arene (CAS 122002-00-0): A Seven-Unit Macrocyclic Scaffold with Ethyl Upper-Rim Substitution for Host–Guest Chemistry


p-Ethylcalix[7]arene is an all-carbon macrocyclic heptamer composed of seven 4-ethylphenol units linked by methylene bridges, yielding a calix[7]arene scaffold with a molecular formula of C₆₃H₇₀O₇ and a molecular weight of 939.2 g/mol . The ethyl substituent at the upper rim confers distinct physicochemical properties relative to the more common p-tert-butyl analog, including a substantially higher melting point (>300 °C) . As a member of the calix[n]arene family, the seven-unit ring provides a cavity size intermediate between calix[6]arene and calix[8]arene, enabling endo-cavity complexation of guests that are too large to be accommodated by smaller calixarene homologs .

Why Generic Calix[n]arene Substitution Fails: Ring Size and Upper-Rim Substituent Dictate Host–Guest Performance in p-Ethylcalix[7]arene


Calixarene performance is governed by two structurally independent variables—ring size (n) and upper-rim substituent (R)—that cannot be interchanged without altering key properties. The seven-unit ring of p-ethylcalix[7]arene creates a cavity large enough to permit endo-cavity complexation of branched alkylammonium guests, a capability not accessible to calix[4]arene or calix[6]arene hosts . Simultaneously, the ethyl substituent reduces the molecular weight by 17% (939.2 vs. 1135.6 g/mol) and raises the melting point by >62 °C compared to its p-tert-butyl analog . These differences directly affect solubility, thermal processing windows, and gravimetric efficiency in sensor films, extraction protocols, and supramolecular assemblies. Consequently, substituting p-ethylcalix[7]arene with a generic p-tert-butylcalix[6]arene or p-tert-butylcalix[8]arene would change both the host–guest selectivity and the material handling characteristics .

Quantitative Differentiation Evidence for p-Ethylcalix[7]arene vs. Closest Analogs: Ring Size, Upper-Rim Substituent, and Thermal Stability


Cavity Size Enables Endo-Cavity Complexation of Branched Alkylammonium Cations – A Capability Absent in Calix[4]arene and Calix[6]arene

p-Ethylcalix[7]arene possesses a seven-unit macrocyclic cavity that is significantly larger than the cavities of calix[4]arene (internal volume ~10 ų) and calix[6]arene. Direct NMR and X-ray evidence on a conformationally blocked calix[7]arene derivative demonstrates that this cavity size uniquely enables endo-cavity complexation of linear and branched alkylammonium cations, including tert-butylammonium (tBuNH₃⁺) and n-butylammonium (nBuNH₃⁺) . Calix[4]arene and calix[6]arene hosts are structurally incapable of encapsulating branched guests of this size within their aromatic cavities .

Host–Guest Chemistry Supramolecular Recognition Alkylammonium Sensing

Melting Point Elevated by >62 °C vs. p-tert-Butylcalix[7]arene — Direct Thermal Stability Advantage

p-Ethylcalix[7]arene exhibits a melting point exceeding 300 °C , whereas its closest analog, p-tert-butylcalix[7]arene (CAS 84161-29-5), melts at 235–238 °C . This represents a minimum melting point elevation of 62 °C (ΔTₘ ≥ 62 °C) for the ethyl-substituted derivative.

Thermal Stability Materials Processing Calixarene Derivatization

Molecular Weight Reduced by 17% vs. p-tert-Butylcalix[7]arene — Gravimetric and Diffusion Efficiency Advantage

p-Ethylcalix[7]arene has a molecular weight of 939.2 g/mol (C₆₃H₇₀O₇) , while p-tert-butylcalix[7]arene has a molecular weight of 1135.6 g/mol (C₇₇H₉₈O₇) . This represents a 17.3% reduction in molecular mass attributable solely to the upper-rim substituent (ethyl vs. tert-butyl).

Gravimetric Efficiency Diffusion Membrane Transport

Reduced Upper-Rim Steric Bulk vs. p-tert-Butylcalix[7]arene Enables Distinct Supramolecular Packing and Derivatization Reactivity

The ethyl substituent at the upper rim of p-ethylcalix[7]arene presents significantly less steric bulk than the tert-butyl group. In calix[4]arene systems, the presence of p-tert-butyl groups has been shown to influence conformational equilibria, anion binding, and extraction selectivity . While direct comparative crystal packing data for p-ethylcalix[7]arene vs. p-tert-butylcalix[7]arene are not yet available in the open literature, the X-ray structure of p-ethylcalix[4]arene has been solved, demonstrating that the ethyl group permits distinct molecular packing motifs compared to tert-butyl-substituted analogs .

Crystal Engineering Self-Assembly Calixarene Functionalization

Priority Application Scenarios for p-Ethylcalix[7]arene Driven by Quantified Differentiation


Supramolecular Sensors for Bulky Alkylammonium Biomarkers

p-Ethylcalix[7]arene is uniquely suited for the design of supramolecular sensors targeting large alkylammonium cations (e.g., neurotransmitters, amino acid derivatives, choline esters) that exceed the cavity dimensions of calix[4]arene and calix[6]arene . The demonstrated endo-cavity complexation of tBuNH₃⁺ and nBuNH₃⁺ by calix[7]arene hosts supports the use of p-ethylcalix[7]arene as a receptor scaffold in optical, electrochemical, or gravimetric sensors for clinical and environmental analytes.

High-Temperature Langmuir–Blodgett Film Fabrication for Gas Separation Membranes

The melting point of p-ethylcalix[7]arene (>300 °C ) exceeds that of p-tert-butylcalix[7]arene (235–238 °C ) by at least 62 °C. This thermal stability advantage enables the fabrication of Langmuir–Blodgett (LB) thin films and composite membranes under elevated processing temperatures without risk of host melting or phase separation. Calix[n]arene LB films have shown size-dependent permeation selectivity for gases such as He, N₂, and volatile organic compounds ; p-ethylcalix[7]arene offers the optimal combination of thermal robustness and a cavity size large enough to discriminate between C₂–C₄ hydrocarbon isomers.

Liquid–Liquid Extraction of Transition Metal Ions with Optimized Host-to-Guest Mass Ratio

In liquid–liquid extraction protocols for heavy metal remediation or radionuclide separation, the 17% lower molecular weight of p-ethylcalix[7]arene vs. p-tert-butylcalix[7]arene means that each gram of extractant delivers a correspondingly higher molar concentration of host binding sites. This translates to higher extraction capacity per unit mass of extractant, reducing chemical consumption and waste generation. The calix[7]arene cavity provides size complementarity for hydrated transition metal ions that are too large for efficient complexation by calix[4]arene or calix[6]arene hosts .

Crystal Engineering and Porous Framework Construction

The reduced steric profile of the ethyl substituent relative to tert-butyl makes p-ethylcalix[7]arene a compelling building block for crystal engineering and the construction of supramolecular organic frameworks. The smaller para-substituent allows closer intermolecular packing and may facilitate the formation of solvent-accessible channels or guest-accessible voids that are sterically obstructed in the p-tert-butyl analog. The crystal structure of p-ethylcalix[4]arene has been reported , confirming that the ethyl group supports well-defined crystalline architectures; extension to the larger calix[7]arene scaffold opens new possibilities for porous materials with tunable cavity dimensions.

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